- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by Methanol, ChemCatChem, 2022, 14(11),
Cas no 932-96-7 (4-Chloro-N-methylaniline)
4-Chloro-N-methylaniline structure
Product Name:4-Chloro-N-methylaniline
CAS-Nr.:932-96-7
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631
Update Time:2025-05-21
4-Chloro-N-methylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Chloro-N-methylaniline
- 4-Chloro-N-toluidine
- 4-CHLOR-N-METHYLANILIN
- 4-chloro-N-methyl-aniline
- Aniline,p-chloro-N-methyl
- Aniline,p-chloro-N-methyl-(7CI,8CI)
- Benzenamine,4-chloro-N-methyl
- BENZENAMINE,4-CHLORO-N-METHYL-
- EINECS 213-262-8
- N-(P-CHLOROBENZYL)METHYLAMINE
- N-methyl N-4-chlorophenylamine
- N-methyl-4-chloroaniline
- N-methyl-4-Cl-aniline
- N-methyl-p-chloroaniline
- p-chloro-N-methylaniline
- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
- 4-Chloro-N-methylbenzenamine
- N-(4-Chlorophenyl)-N-methylamine
- N-(4-Chlorophenyl)methylamine
- p-(Methylamino)chlorobenzene
- Benzenamine, 4-chloro-N-methyl-
- Aniline, p-chloro-N-methyl-
- 2IXY9JA2P8
- XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Aniline, p-chloro-N-methyl- (7CI,8CI)
- chloro-n-methylaniline
- PubChem23344
- N-methyl-4-chloro aniline
- 4-chloro-N-meth
- 4-Chloro-N-methylbenzenamine (ACI)
- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
- aniline, 4-chloro-N-methyl-
- 4-chloro-N-methyl aniline
- DB-057391
- 4-12-00-01168 (Beilstein Handbook Reference)
- CCRIS 2889
- J-640269
- AKOS000254181
- BRN 2205846
- C1620
- DTXCID00161822
- Aniline, p-chloro-N-methyl-(7CI,8CI)
- J-800261
- BIDD:GT0836
- 932-96-7
- DS-6021
- EN300-66346
- Q27254800
- SCHEMBL4758786
- 4-Chloro-N-methylaniline, 97%
- DTXSID80239331
- SCHEMBL228690
- UNII-2IXY9JA2P8
- DCA_142.0419_14.6
- (4-chloro-phenyl)-methyl-amine
- (4-chloro-phenyl)-methyl amine
- MFCD00000614
- CS-W018297
- NS00000650
-
- MDL: MFCD00000614
- Inchi: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
- InChI-Schlüssel: XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Lächelt: ClC1C=CC(NC)=CC=1
- BRN: 2205846
Berechnete Eigenschaften
- Genaue Masse: 141.03500
- Monoisotopenmasse: 141.034527
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 77
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.8
- Topologische Polaroberfläche: 12
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.169 g/mL at 25 °C(lit.)
- Siedepunkt: 142°C/40mmHg(lit.)
- Flammpunkt: Fahrenheit: 125.6° f
Celsius: 52° c - Brechungsindex: n20/D 1.584(lit.)
- PSA: 12.03000
- LogP: 2.45470
- Löslichkeit: Nicht bestimmt
- Sensibilität: Luftempfindlich
- FEMA: 3184
4-Chloro-N-methylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Danger
- Gefahrenhinweis: H226-H302+H312+H332-H315-H319
- Warnhinweis: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Transportnummer gefährlicher Stoffe:UN 1993 3/PG 3
- WGK Deutschland:3
- Code der Gefahrenkategorie: 10-36/37
- Sicherheitshinweise: S16-S26-S36/37/39
- RTECS:CX9857900
-
Identifizierung gefährlicher Stoffe:
- Sicherheitsbegriff:6.1
- Verpackungsgruppe:III
- Risikophrasen:R10; R20/21/22; R36/37/38
- Gefahrenklasse:6.1
- PackingGroup:III
- Lagerzustand:Entflammbarer Bereich
4-Chloro-N-methylaniline Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009650-1g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 009650-5g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 5g |
£20.00 | 2022-02-28 | |
| Fluorochem | 009650-25g |
4-Chloro-N-methylaniline |
932-96-7 | 97% | 25g |
£79.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-100g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 100g |
¥1927.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-25g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
¥568.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-5g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 5g |
¥142.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-1g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 1g |
¥48.90 | 2023-09-03 | |
| Chemenu | CM118284-25g |
4-Chloro-N-methylaniline |
932-96-7 | 95% | 25g |
$122 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-1g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 1g |
¥59 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-25g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 25g |
¥683 | 2024-05-20 |
4-Chloro-N-methylaniline Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C
Referenz
- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent, ChemSusChem, 2017, 10(11), 2370-2374
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- La-Catalyzed Decarbonylation of Formamides and Its Applications, Organic Letters, 2023, 25(1), 163-168
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C
Referenz
- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts, ACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C
Referenz
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat Water, Advanced Synthesis & Catalysis, 2015, 357(4), 714-718
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
Referenz
- Highly efficient N-monomethylation of primary aryl amines, Chinese Journal of Chemistry, 2009, 27(7), 1339-1344
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min
Referenz
- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3, Tetrahedron Letters, 2007, 48(26), 4585-4588
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referenz
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediates, Tetrahedron, 2010, 66(35), 7142-7148
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
Referenz
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalyst, Organic Chemistry: An Indian Journal, 2010, 6(1), 52-55
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C
Referenz
- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonate, Journal of Catalysis, 2021, 396, 281-290
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C
Referenz
- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of Iridium, Synthesis, 2018, 50(23), 4617-4626
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C
Referenz
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst, Asian Journal of Organic Chemistry, 2019, 8(4), 487-491
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt
Referenz
- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligand, Organic Letters, 2017, 19(21), 5790-5793
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C
Referenz
- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free Conditions, Inorganic Chemistry, 2020, 59(3), 1835-1847
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux
Referenz
- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of amines, Journal of the Indian Chemical Society, 2009, 86(8), 841-848
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C
Referenz
- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst, Journal of Organic Chemistry, 2020, 85(9), 5815-5824
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referenz
- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates, Organic Letters, 2016, 18(23), 6140-6143
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C
Referenz
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow, Tetrahedron, 2018, 74(25), 3124-3128
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C
Referenz
- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 source, Chemical Communications (Cambridge, 2017, 53(6), 1080-1083
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C
Referenz
- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side Chain, Synthesis, 2019, 51(12), 2542-2547
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 3 h, 120 °C
Referenz
- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm, Russian Journal of Organic Chemistry, 2019, 55(8), 1085-1087
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
Referenz
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexes, Dalton Transactions, 2019, 48(15), 5072-5082
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C
Referenz
- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds, Nature Communications, 2023, 14(1),
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C
Referenz
- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complex, Chemical Science, 2017, 8(5), 3576-3585
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C
Referenz
- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic Effects, Organometallics, 2020, 39(19), 3514-3523
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C
Referenz
- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol, ACS Catalysis, 2015, 5(7), 4082-4088
Herstellungsverfahren 27
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K
Referenz
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand, Organometallics, 2022, 41(11), 1364-1380
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C
Referenz
- General and efficient method for direct N-monomethylation of aromatic primary amines with methanol, RSC Advances, 2012, 2(23), 8645-8652
Herstellungsverfahren 29
Reaktionsbedingungen
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide
Referenz
- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement, Journal of the Chemical Society, 1990, (3), 767-71
Herstellungsverfahren 30
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K
Referenz
- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalyst, Catalysis Communications, 2013, 41, 115-118
Herstellungsverfahren 31
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C
Referenz
- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol, ChemCatChem, 2021, 13(7), 1722-1729
Herstellungsverfahren 32
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C
Referenz
- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcohols, Polyhedron, 2021, 205,
Herstellungsverfahren 33
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- CO2-tuned highly selective reduction of formamides to the corresponding methylamines, Green Chemistry, 2021, 23(19), 7534-7538
Herstellungsverfahren 34
Reaktionsbedingungen
1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
Referenz
- Synthesis of N-methylated amines from acyl azides using methanol, Organic & Biomolecular Chemistry, 2020, 18(30), 5891-5896
Herstellungsverfahren 35
Reaktionsbedingungen
1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 units, Organic & Biomolecular Chemistry, 2020, 18(26), 4922-4926
Herstellungsverfahren 36
Reaktionsbedingungen
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referenz
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalyst, Surfaces and Interfaces, 2023, 37,
Herstellungsverfahren 37
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C
Referenz
- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)], Journal of Organic Chemistry, 2021, 86(3), 2621-2631
Herstellungsverfahren 38
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
Referenz
- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-Aminobenzoates, Journal of Organic Chemistry, 2015, 80(2), 1258-1263
Herstellungsverfahren 39
Herstellungsverfahren 40
Reaktionsbedingungen
1.1 Reagents: Ethylene carbonate Solvents: Methanol ; 28 h, 180 °C; 180 °C → rt
Referenz
- Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites, Green Chemistry, 2008, 10(10), 1068-1077
4-Chloro-N-methylaniline Raw materials
- Methyl methanesulfonate
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- 4-Chlorobromobenzene
- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-
- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
- 4'-Chloro-N-methylformanilide
- 1-Chloro-4-iodobenzene
- Benzoyl azide, 4-chloro-
- Benzamide, N-(4-chlorophenyl)-N-methyl-
4-Chloro-N-methylaniline Preparation Products
4-Chloro-N-methylaniline Verwandte Literatur
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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